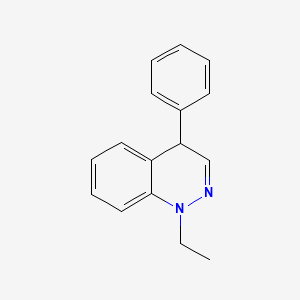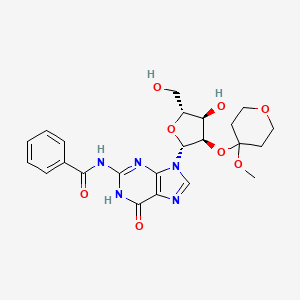
N-Benzoyl-2'-O-(4-methoxyoxan-4-yl)guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)guanosine is a chemical compound that belongs to the class of nucleoside analogs It is characterized by the presence of a benzoyl group attached to the guanosine molecule, with an additional methoxyoxan group at the 2’-O position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)guanosine typically involves the protection of the hydroxyl groups of guanosine, followed by the introduction of the benzoyl and methoxyoxan groups. One common method includes the use of protecting groups such as dimethoxytrityl (DMT) for the 5’-hydroxyl group and tetrahydropyranyl (THP) for the 2’-hydroxyl group. The benzoylation is achieved using benzoyl chloride in the presence of a base like pyridine. The methoxyoxan group is introduced through a reaction with methoxyoxirane under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxyoxan groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the guanosine moiety.
Reduction: Reduced forms of the benzoyl or methoxyoxan groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)guanosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition or activation.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)guanosine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the compound’s binding affinity to these targets, while the methoxyoxan group may influence its solubility and stability. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzoyl-2’-O-(tetrahydro-4-methoxy-2H-pyran-4-yl)guanosine
- N-Benzoyl-2’-O-(4-methoxytetrahydropyran-4-yl)guanosine
Uniqueness
N-Benzoyl-2’-O-(4-methoxyoxan-4-yl)guanosine is unique due to the specific positioning of the methoxyoxan group, which can significantly impact its chemical properties and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
60943-92-2 |
|---|---|
Fórmula molecular |
C23H27N5O8 |
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide |
InChI |
InChI=1S/C23H27N5O8/c1-33-23(7-9-34-10-8-23)36-17-16(30)14(11-29)35-21(17)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-5-3-2-4-6-13/h2-6,12,14,16-17,21,29-30H,7-11H2,1H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1 |
Clave InChI |
PXJXCKHHANPNSA-VGKBRBPRSA-N |
SMILES isomérico |
COC1(CCOCC1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C3N=C(NC4=O)NC(=O)C5=CC=CC=C5)CO)O |
SMILES canónico |
COC1(CCOCC1)OC2C(C(OC2N3C=NC4=C3N=C(NC4=O)NC(=O)C5=CC=CC=C5)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




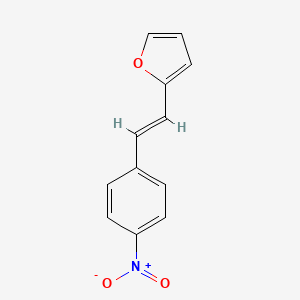
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)


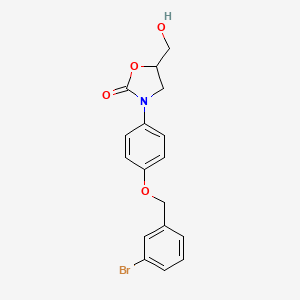
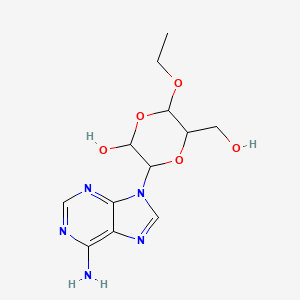

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)
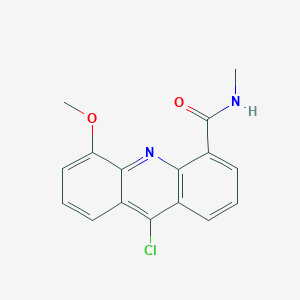
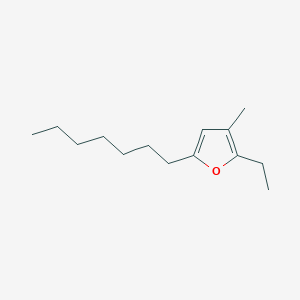
![N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide](/img/structure/B12915691.png)
